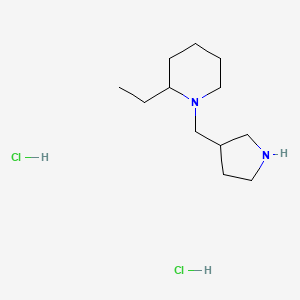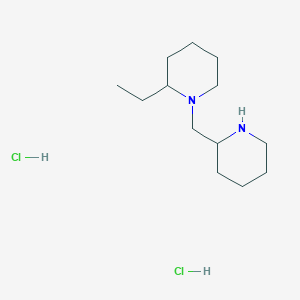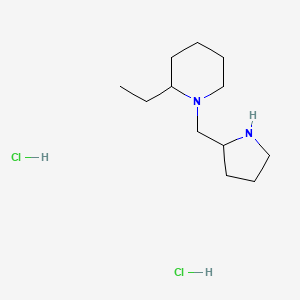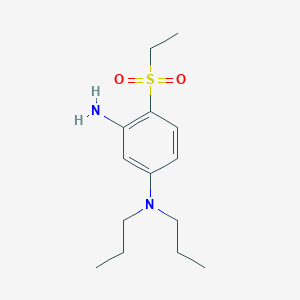
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
Overview
Description
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine, also known as 4-ES-NPD, is an organic compound that has recently become of interest to scientists due to its potential applications in laboratory experiments. This compound has been found to be a useful reagent for organic synthesis, and its mechanism of action has been studied to determine its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Electrochemical and Chemical Synthesis : Research by Khazalpour and Nematollahi (2015) demonstrates the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which is closely related to 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine, through electrochemical oxidation and chemical reactions. This study highlights the potential for innovative synthetic routes in developing compounds with similar structures (Khazalpour & Nematollahi, 2015).
Synthesis of Molecular Complexes : Uehara et al. (2013) investigated the synthesis of molecular hexagons and rhomboids, involving different diamines including ethylenediamine, which may be relevant to understanding the synthesis and properties of 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine (Uehara et al., 2013).
Biological and Medicinal Applications
- Antimicrobial and Antifungal Activity : Saingar, Kumar, and Joshi (2011) explored the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, showing potential antimicrobial and antifungal activities. This research provides insights into the potential biological activity of similar sulfonamide-based compounds (Saingar, Kumar, & Joshi, 2011).
Environmental and Material Science Applications
Pesticidal Activity : Borys, Korzyński, and Ochal (2012) synthesized derivatives of phenyl tribromomethyl sulfone with potential as novel pesticides. This research may have implications for the use of similar sulfonyl compounds in environmental applications (Borys, Korzyński, & Ochal, 2012).
Electrochemical Applications : Kaihani, Salehzadeh, and Nematollah (2015) studied the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives, indicating potential applications in electrochemistry and materials science (Kaihani, Salehzadeh, & Nematollah, 2015).
properties
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h7-8,11H,4-6,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYDGGDIFTSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
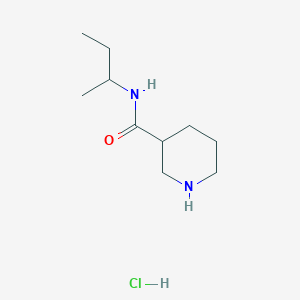
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)
